6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylicaciddihydrochloride
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Overview
Description
6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an amino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 2-chloropyridine-6-carboxylic acid with 2-amino-2-methylpropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-pyridinecarboxylic acid
- 2-amino-6-methylpyridine
- 6-chloropyridine-2-carboxylic acid
Uniqueness
6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, along with the 2-amino-2-methylpropoxy substituent. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2825011-42-3 |
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Molecular Formula |
C10H16Cl2N2O3 |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-10(2,11)6-15-8-5-3-4-7(12-8)9(13)14;;/h3-5H,6,11H2,1-2H3,(H,13,14);2*1H |
InChI Key |
MRXLYXCXPBKSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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